![molecular formula C19H22N6S B6443309 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2548980-85-2](/img/structure/B6443309.png)
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, also known as 2-{4-[5,6-dimethyl-2-(methylsulfanyl)-pyrimidin-4-yl]piperazin-1-yl}-2H-quinoxaline, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a quinoxaline ring structure and a methylsulfanyl group attached to the pyrimidine ring. The compound has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has been used in a wide range of scientific research applications. It has been used as a building block in organic synthesis, as a ligand for metal complexes in medicinal chemistry, and as a starting material for the synthesis of biologically active compounds. It has also been used in the synthesis of inhibitors of protein-protein interactions, as well as in the synthesis of inhibitors of enzyme-substrate interactions.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have been identified as inhibitors of tyrosine kinase and cyclin-dependent kinases .
Mode of Action
For instance, tyrosine kinase inhibitors block the action of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Biochemical Pathways
For instance, tyrosine kinase inhibitors can affect signal transduction cascades, which play key roles in the cellular functions such as cell division, metabolism, and apoptosis .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Advantages and Limitations for Lab Experiments
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from readily available starting materials. It is also a relatively non-toxic compound and has a low environmental impact. However, it is also a relatively expensive compound and can be difficult to obtain in large quantities.
Future Directions
The potential applications of 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline are numerous. It could be used in the development of new drugs, as a starting material for the synthesis of biologically active compounds, or as a ligand for metal complexes in medicinal chemistry. It could also be used in the synthesis of inhibitors of protein-protein interactions, or in the development of new catalysts for organic synthesis. Additionally, it could be further studied for its potential therapeutic effects, such as its anti-inflammatory, anti-bacterial, and anti-cancer activities.
Synthesis Methods
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is synthesized from the reaction of 5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)-pyrimidine and 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxalineamino-3-methylpiperazine. The reaction is performed in an inert atmosphere of nitrogen or argon, and the reaction temperature is usually between 0 and 50°C. The reaction is usually carried out in an organic solvent, such as acetonitrile, and the reaction time is usually between 1 and 4 hours. The product is isolated by filtration and purified by column chromatography.
properties
IUPAC Name |
2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-13-14(2)21-19(26-3)23-18(13)25-10-8-24(9-11-25)17-12-20-15-6-4-5-7-16(15)22-17/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFVKQIPHEBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline |
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